molecular formula C9H8N2O2 B3022543 6-Methoxy-1,5-naphthyridin-4-ol CAS No. 443955-22-4

6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B3022543
CAS No.: 443955-22-4
M. Wt: 176.17 g/mol
InChI Key: SSMACLPPRSQXHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol is C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9 (11-6)8 (12)4-5-10-7/h2-5H,1H3, (H,10,12) .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, this compound can be synthesized via a reaction with phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.17 . It is a light yellow solid and should be stored in a sealed, dry place at 2-8°C .

Scientific Research Applications

Antimalarial Activity Exploration

  • A study by Barlin and Tan (1984, 1985) investigated N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate, for potential antimalarial activity. This research found that these compounds, including derivatives of 6-Methoxy-1,5-naphthyridin-4-ol, displayed no significant antimalarial activity compared to existing antimalarial drugs like chloroquine or primaquine when tested against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984, 1985).

Synthesis and Pharmacological Applications

  • In a study by Abele et al. (2014), the production of fluoronaphthyridines, including this compound, was discussed. This work highlighted the importance of the method of introducing the fluorine atom in the synthesis process and its implications for larger-scale production, emphasizing the compound's relevance in organic chemistry and potential pharmacological applications (Abele et al., 2014).

Acetylcholinesterase Inhibitory Activity

  • Almansour et al. (2015) synthesized a series of hexahydro-1,6-naphthyridines and evaluated their acetylcholinesterase (AChE) inhibitory activity. This study, which included derivatives of this compound, found that these compounds had significant inhibitory activities, suggesting their potential application in the treatment of diseases like Alzheimer's (Almansour et al., 2015).

Synthesis and Properties

  • Research by Titkova et al. (1981) focused on the synthesis and properties of 4-substituted 1,5-naphthyridines, including this compound. The study provided insights into the structural and property aspects of these compounds, contributing to a deeper understanding of their chemical behavior (Titkova et al., 1981).

Anti-Inflammatory Compounds

  • Goudie et al. (1978) explored compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally similar to this compound, for their anti-inflammatory activity. This study contributed to the development of novel anti-inflammatory compounds (Goudie et al., 1978).

Antitumor Activity

  • Tian et al. (2014) synthesized and evaluated the antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, including 6-methoxy derivatives. These compounds demonstrated significant in vitro and in vivo biological activities, suggesting their potential as cancer treatment agents (Tian et al., 2014).

Building Blocks for Metal Complex-Based Dyes

  • Nakamura et al. (2019) reported the synthesis of methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridines, using this compound as a precursor. These compounds were investigated for their potential use in metal complex-based dyes, demonstrating the versatility of this compound in material science (Nakamura et al., 2019).

Safety and Hazards

The safety information available indicates that 6-Methoxy-1,5-naphthyridin-4-ol is potentially harmful if swallowed (H302) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMACLPPRSQXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464024
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-25-6
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-((6-methoxypyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (51.3 g, 0.185 mol) in diphenylether (1275 mL) was heated to 250° C. under nitrogen atmosphere for 20 min. The reaction mixture was cooled to RT and diluted with hexane. The gummy solid was then triturated with hexane to obtain 6-methoxy-1,5-naphthyridin-4(1H)-one as a pale brown color solid.
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Amino-2-methoxypyridine (55 g, 0.44 mol) in methanol (1000 ml) with methyl propiolate (40 ml, 0.44 mol) was stirred for 48 hours, then evaporated and the product purified by chromatography on silica gel (dichloromethane) followed by recrystallisation from dichloromethane-hexane (44.6 g, 48%). The unsaturated ester (10.5 g, 0.05 mol) in warm Dowtherm A (50 ml) was added over 3 minutes to refluxing Dowtherm A, and after a further 20 minutes at reflux the mixture was cooled and poured into ether. The precipate was filtered to give a white solid (6.26 g, 70%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
unsaturated ester
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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